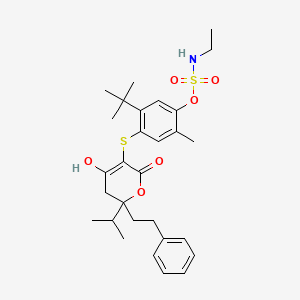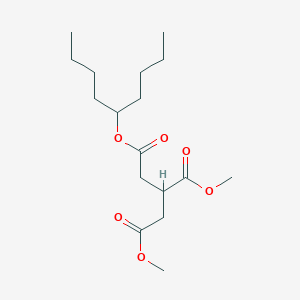
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester is a complex organic compound that belongs to the class of tricarboxylic acids. This compound is characterized by its three carboxylic acid groups attached to a propane backbone, with additional ester groups derived from 1-butylpentyl and 2,3-dimethyl alcohols. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
The synthesis of 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester typically involves esterification reactions. The primary synthetic route includes the reaction of 1,2,3-Propanetricarboxylic acid with 1-butylpentanol and 2,3-dimethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of polymers and resins, where its ester groups contribute to the flexibility and durability of the final products.
作用机制
The mechanism by which 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include metabolic cycles where the compound interferes with normal enzyme function, leading to altered metabolic outcomes.
相似化合物的比较
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester can be compared with other tricarboxylic acid esters such as:
- 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris (trimethylsilyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
The uniqueness of this compound lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
389126-53-8 |
|---|---|
分子式 |
C17H30O6 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-O,2-O-dimethyl 3-O-nonan-5-yl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H30O6/c1-5-7-9-14(10-8-6-2)23-16(19)12-13(17(20)22-4)11-15(18)21-3/h13-14H,5-12H2,1-4H3 |
InChI 键 |
WKIAWIJYDPVQHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC)OC(=O)CC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



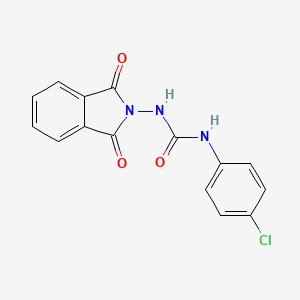


![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
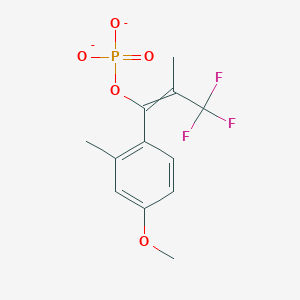

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
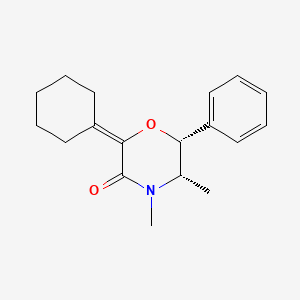
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)

